N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a synthetic compound belonging to the class of triazolopyridine derivatives.
Preparation Methods
The synthesis of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This is achieved by reacting a suitable pyridine derivative with hydrazine hydrate and trifluoromethylating agents under controlled conditions.
Introduction of the cyclohex-3-enecarboxamide moiety: This step involves the reaction of the triazolopyridine intermediate with cyclohex-3-enecarboxylic acid or its derivatives in the presence of coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has been investigated for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Biological Studies: It has been used in studies to understand its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . This interaction can lead to the inhibition of cellular pathways involved in disease processes, such as cancer cell proliferation or inflammatory responses .
Comparison with Similar Compounds
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can be compared with other triazolopyridine derivatives, such as:
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Foretinib: A multi-kinase inhibitor targeting c-Met and VEGFR-2, used in cancer therapy.
ABT-341: An investigational compound with potential anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)11-6-7-22-12(8-11)20-21-13(22)9-19-14(23)10-4-2-1-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXEPSEEAOMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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